

Odevixibat-13C6 Long-Term Stability: A Technical Support Resource

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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **Odevixibat-13C6** in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide guidance for ensuring the integrity of the compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with Odevixibat in long-term studies?

A1: Long-term stability studies on Odevixibat have not revealed significant stability issues when stored under recommended conditions. However, forced degradation studies have shown that Odevixibat is susceptible to degradation under certain stress conditions, including acidic and alkaline hydrolysis, oxidation, reduction, and heat.^{[1][2][3][4]} It is crucial to control these factors during long-term storage and experimentation to prevent the formation of degradation products.

Q2: Are there specific stability concerns for the isotopically labeled **Odevixibat-13C6**?

A2: Currently, there is no publicly available data detailing specific stability issues unique to **Odevixibat-13C6**. Generally, the introduction of stable isotopes like Carbon-13 is not expected to significantly alter the chemical stability of a molecule compared to its unlabeled counterpart. Therefore, the stability profile of Odevixibat can be used as a reliable guide for **Odevixibat-13C6**. Researchers should, however, always perform their own stability assessments for the specific lot of **Odevixibat-13C6** being used.

Q3: What are the primary degradation products of Odevixibat?

A3: Forced degradation studies have identified five primary degradation products of Odevixibat, formed under different stress conditions.[1][2] These are designated as OVBT-DP1 (acid stress), OVBT-DP2 (alkali stress), OVBT-DP3 (oxidative stress), OVBT-DP4 (reduction stress), and OVBT-DP5 (heat stress).[1][2] The structures of these degradants have been elucidated using LC-MS.[1][2]

Q4: What are the recommended storage conditions for **Odevixibat-13C6** to ensure long-term stability?

A4: To ensure long-term stability, **Odevixibat-13C6** should be stored under controlled conditions that minimize exposure to heat, light, and humidity. For long-term storage, conditions of $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $60\% \pm 5\%$ relative humidity (RH) are standard.[5] For accelerated stability testing, conditions of $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $75\% \pm 5\%$ RH are often used.[5] It is essential to refer to the manufacturer's specific storage recommendations for the particular batch of **Odevixibat-13C6**.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected peaks observed during HPLC analysis of a long-term stability sample.	Formation of degradation products due to improper storage or handling.	1. Verify storage conditions (temperature, humidity, light exposure). [5] [6] 2. Review sample handling procedures to identify any potential for contamination or exposure to stress conditions. 3. Perform co-injection with a reference standard of Odevixibat to confirm the identity of the main peak. 4. If degradation is suspected, analyze the sample using a validated stability-indicating HPLC method to identify and quantify the degradants. [1] [3]
Decrease in the assay value of Odevixibat-13C6 over time.	Chemical degradation of the compound.	1. Investigate the storage conditions to ensure they comply with the recommended guidelines. [7] [8] 2. Assess the packaging material for its suitability in protecting the compound from environmental factors. [9] 3. Conduct a forced degradation study to understand the degradation pathways and identify the conditions under which the compound is most labile. [2] [4]
Inconsistent results between different stability time points.	Analytical method variability or non-homogeneity of the sample.	1. Review the analytical method validation data to ensure the method is robust and precise. [3] 2. Ensure proper sample preparation and mixing procedures are followed

Changes in the physical appearance of the Odevixibat-13C6 sample (e.g., color change, clumping).	Potential degradation or interaction with the container closure system.	to guarantee homogeneity. 3. Increase the number of replicates for each time point to improve statistical confidence.
		1. Document the physical changes and investigate any correlation with storage conditions or time. 2. Analyze the sample for chemical degradation and purity. 3. Evaluate the compatibility of the compound with the container closure system.

Experimental Protocols

Stability-Indicating HPLC Method for Odevixibat

This protocol is adapted from published methods for the analysis of Odevixibat and can be used to assess the stability of **Odevixibat-13C6**.^{[1][3]}

Chromatographic Conditions:

Parameter	Condition
Column	ODS Inertsil column (250 mm x 4.6 mm, 5 µm) ^{[1][2]} or Phenomenex C8 column ^[3]
Mobile Phase	0.1% Formic acid and Acetonitrile (60:40 v/v) ^[1] ^[2] or Methanol and Water (85:15 v/v) ^[3]
Flow Rate	1.0 mL/min ^{[1][2][3]}
Detection Wavelength	223.7 nm ^{[1][2]} or 224 nm ^[3]
Injection Volume	10 µL ^[1]
Column Temperature	Ambient

Sample Preparation:

- Accurately weigh and transfer the **Odevixibat-13C6** sample into a volumetric flask.
- Dissolve the sample in a suitable diluent (e.g., acetonitrile or a mixture of the mobile phase).
- Sonicate for approximately 20 minutes to ensure complete dissolution.[\[1\]](#)
- Dilute to the final volume with the diluent to achieve a concentration within the linear range of the method (e.g., 5-30 µg/mL).[\[2\]](#)
- Filter the solution through a 0.45 µm syringe filter before injection.

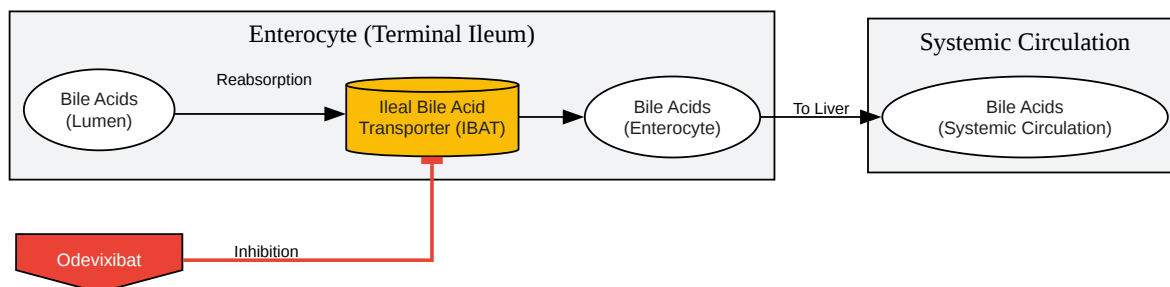
Forced Degradation Study Protocol

To investigate the stability of **Odevixibat-13C6** under stress conditions, the following protocol can be followed.[\[1\]](#)[\[4\]](#)

Stress Condition	Methodology
Acid Hydrolysis	Dissolve the sample in acetonitrile and add 1 N HCl. Keep at room temperature for 15 minutes, then neutralize with 1 N NaOH. [1]
Alkaline Hydrolysis	Dissolve the sample in acetonitrile and add 1 N NaOH. Keep at room temperature for 15 minutes, then neutralize with 1 N HCl. [1]
Oxidative Degradation	Dissolve the sample in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature. [4]
Thermal Degradation	Expose the solid sample to heat (e.g., in an oven at a controlled temperature).
Photolytic Degradation	Expose the sample (solid or in solution) to UV light in a photostability chamber.

Visualizations

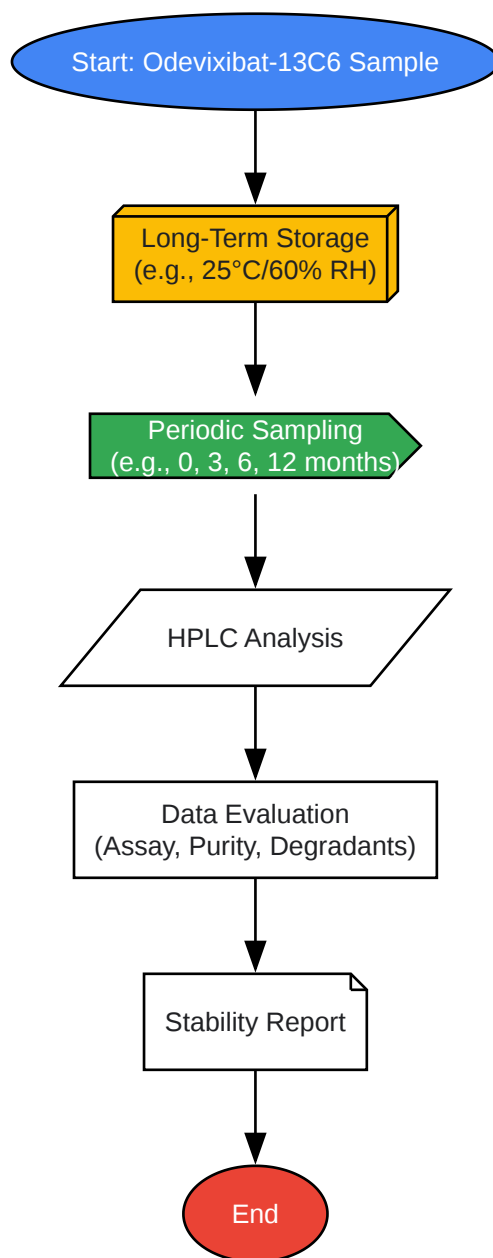
Odevixibat Mechanism of Action: IBAT Inhibition

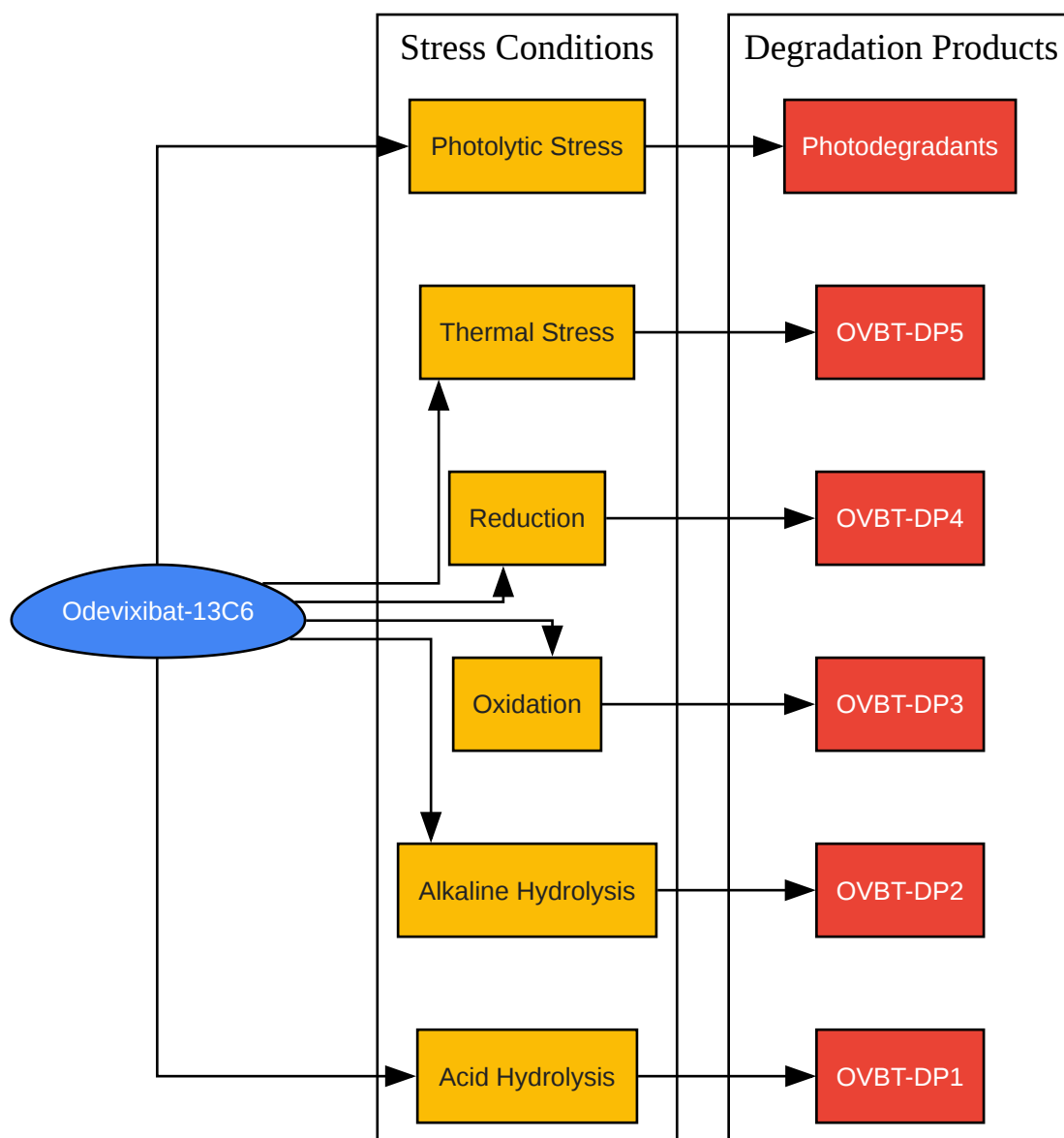


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Caption: Odevixibat inhibits the Ileal Bile Acid Transporter (IBAT).

Experimental Workflow for Stability Testing





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